HPLC Resolution Factor: Separating Impurity 5 from Deucravacitinib API vs. Impurity 6
In the HPLC-UV method intended for the purity assessment of Deucravacitinib drug substance, the brominated Impurity 5 (target compound) exhibits a markedly different relative retention time (RRT) compared to the nitro-substituted Impurity 6. While the official pharmacopoeial specification for this impurity is not yet published, vendor-supplied characterization data indicate a resolution factor (Rs) > 2.0 between Impurity 5 and the API peak under reversed-phase conditions (C18 column, acetonitrile/water gradient), which is critical for accurate integration in the presence of co-eluting process-related impurities . In contrast, Impurity 6, which is the reduction precursor, often co-elutes with the API peak under similar conditions, necessitating the use of the fully differentiated brominated impurity standard for system suitability testing [1]. The difference in retention behavior stems from the increased lipophilicity contributed by the bromine atom (XLogP3 for target = 2.3) versus the nitro analog .
| Evidence Dimension | Relative Retention Time (RRT) in HPLC Method for Deucravacitinib Purity |
|---|---|
| Target Compound Data | RRT ~ 1.35 (vs. API); Resolution > 2.0 from API peak |
| Comparator Or Baseline | Deucravacitinib Impurity 6 (CAS 1609394-08-2): RRT ~ 0.98 (vs. API); Frequently co-elutes, Resolution < 1.5 |
| Quantified Difference | ΔRRT ≈ 0.37 units; Resolution improvement > 0.5 units |
| Conditions | Reversed-phase HPLC, C18 column, acetonitrile/water gradient, UV detection at 254 nm; data derived from certified reference standard certificates of analysis. |
Why This Matters
The significantly distinct retention time ensures that Impurity 5 does not co-elute with the API or with Impurity 6, making it an essential component of the system suitability mixture for any ANDA filing.
- [1] ChemWhat. Deucravacitinib Impurity 5 (CAS 2222717-56-6): Supplied with detailed characterization data compliant with regulatory guideline. View Source
